molecular formula C15H17NO3S B5635143 5-(5-acetyl-2-thienyl)-N-butyl-2-furamide

5-(5-acetyl-2-thienyl)-N-butyl-2-furamide

Cat. No. B5635143
M. Wt: 291.4 g/mol
InChI Key: GPOIFADSWZEMJZ-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of organic chemicals that possess unique structural motifs, combining thiophene and furan rings with amide functionalities. These structures are significant in various fields of chemistry and materials science due to their potential applications and chemical behaviors.

Synthesis Analysis

Synthesis methods for compounds involving thiophene and furan rings typically involve catalytic processes or polymerization reactions. For instance, palladium-catalyzed cyclization has been used to synthesize related heterocyclic compounds, indicating potential pathways for synthesizing 5-(5-acetyl-2-thienyl)-N-butyl-2-furamide through similar catalytic frameworks (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds related to 5-(5-acetyl-2-thienyl)-N-butyl-2-furamide can be analyzed through techniques such as MALDI-ToF MS and NMR spectroscopy. These techniques help in confirming the presence of desired structural features and the absence of byproducts (Jiang et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thiophene and furan compounds often include electrophilic substitution, polymerization, and cyclization, guided by the nature of substituents and reaction conditions. The chemical properties of these compounds are significantly influenced by their functional groups, leading to a wide range of reactivity and applications (Maadadi et al., 2015).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, thermal stability, and melting points, can be determined through systematic studies. For example, polyamides derived from furandicarboxylic acid and diamines demonstrate good solubility and thermal properties, which might be extrapolated to understand the behavior of 5-(5-acetyl-2-thienyl)-N-butyl-2-furamide (Luo et al., 2016).

Chemical Properties Analysis

The reactivity and chemical behavior of thiophene and furan-containing compounds are influenced by their aromatic systems and the electron-donating or withdrawing nature of substituents. Studies on related compounds provide insights into potential reactions, such as thionation, cyclization, and polymerization, that could apply to the synthesis and modification of 5-(5-acetyl-2-thienyl)-N-butyl-2-furamide (Kumar et al., 2013).

Safety and Hazards

“5-Acetylthiophene-2-boronic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

5-(5-acetylthiophen-2-yl)-N-butylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-3-4-9-16-15(18)12-6-5-11(19-12)14-8-7-13(20-14)10(2)17/h5-8H,3-4,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOIFADSWZEMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(O1)C2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-acetyl-2-thienyl)-N-butyl-2-furamide

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